Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
Description
Properties
Molecular Formula |
C20H18FNO3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C20H18FNO3S/c1-3-24-20(23)16-10-14(18-12-26-13(2)22-18)8-9-19(16)25-11-15-6-4-5-7-17(15)21/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
MSTNYLSKOJKKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-fluorobenzyl alcohol, which is then reacted with 2-methylthiazole-4-carboxylic acid under specific conditions to form the desired product. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability and selectivity of the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic organic compound featuring a benzoate moiety, a thiazole ring, and a fluorobenzyl ether in its structure. It has the molecular formula and a molecular weight of approximately 371.4 g/mol.
Potential Applications
This compound has potential applications in drug development and agricultural applications.
Biological Activity
The thiazole rings in this compound often exhibit significant biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies on related thiazole derivatives have shown promising results against various pathogens and cancer cell lines, suggesting potential therapeutic applications. The presence of a fluorine atom in the benzyl group may also give unique electronic properties, influencing its biological activity and reactivity in chemical processes.
Interaction Studies
Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as enzymes or receptors. Such studies could provide insights into:
- Mechanisms of action
- Selectivity for specific targets
- Potential for drug interactions
Unique Properties
Mechanism of Action
The mechanism of action of Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
The closest structural analog identified is Ethyl 2-((3-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate (CAS No. 1416345-14-6), which replaces the 2-fluorobenzyloxy group with a 3-chlorobenzyloxy substituent. Key differences and similarities are summarized below:
| Property | Target Compound | 3-Chloro Analog |
|---|---|---|
| Substituent (Position 2) | 2-fluorobenzyloxy | 3-chlorobenzyloxy |
| Substituent (Position 5) | 2-methylthiazol-4-yl | 2-methylthiazol-4-yl |
| Molecular Formula | C21H19FNO3S | C20H18ClNO3S |
| Molecular Weight (g/mol) | 396.44 | 387.88 |
| Purity | Not reported | 97% |
| Potential Applications | Medicinal chemistry (inferred) | Building block for combinatorial synthesis |
Key Findings :
- The fluorine atom in the target compound may enhance metabolic stability and lipophilicity compared to the chlorine atom in the analog, which is bulkier and more electronegative.
- Both compounds retain the thiazole ring, a feature associated with bioactivity in drug candidates (e.g., kinase inhibition or antimicrobial activity) .
Ethyl Benzoate Derivatives with Varied Functional Groups
Several ethyl benzoate derivatives with modified side chains or heterocyclic groups have been studied for diverse applications:
Key Findings :
- Substituent position significantly impacts reactivity. For example, ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin conversion due to its para-substituted electron-donating group .
- Thio- vs. oxygen-linked side chains (e.g., I-6501 vs. I-6502) may alter solubility or target binding in biological systems .
Substituent Effects on Physicochemical Properties
- Thiazole vs.
Biological Activity
Ethyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a synthetic organic compound with a complex structure that includes a benzoate moiety, a thiazole ring, and a fluorobenzyl ether. Its molecular formula is C20H18FNO3S, and it has a molecular weight of approximately 371.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics and Implications for Biological Activity
The presence of the thiazole ring is significant as compounds containing this moiety often exhibit notable biological activities, including antimicrobial, antifungal, and anticancer properties. The fluorine atom in the benzyl group may enhance the compound's electronic properties, potentially influencing its interaction with biological targets.
Key Structural Features:
- Thiazole Ring: Often linked to various biological activities.
- Fluorobenzyl Ether: May impart unique electronic characteristics.
Antimicrobial Properties
Research indicates that thiazole derivatives can exhibit significant antimicrobial activity. For instance, studies on related thiazole compounds have shown effectiveness against various pathogens. The structural characteristics of this compound suggest it may have similar antimicrobial properties.
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer potential. A systematic review of thiazole compounds indicated that modifications in their structure could lead to enhanced potency against cancer cell lines. The specific combination of functional groups in this compound may provide selective interactions with cancer-related targets .
Structure-Activity Relationship (SAR)
A study focusing on thiazole analogs for antimalarial activity highlighted the importance of structural modifications in enhancing biological efficacy. The findings suggested that non-bulky electron-withdrawing groups are preferred at specific positions on the phenyl ring to optimize activity against Plasmodium falciparum . This principle may similarly apply to this compound.
Cytotoxicity Studies
In vitro evaluations of cytotoxicity have been conducted on various thiazole derivatives. For example, phthalimido-thiazole derivatives demonstrated low cytotoxicity while exhibiting leishmanicidal activity, indicating that compounds with similar structural features might also possess favorable safety profiles alongside their therapeutic benefits .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
